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Compound of Interest

Compound Name: o-Phenetidine

Cat. No.: B1212927 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Ethoxyaniline (o-phenetidine) is a versatile chemical intermediate used in the

synthesis of dyes, pigments, and various active pharmaceutical ingredients (APIs).[1] Its

molecular structure, containing a primary amine and an ether group on an aromatic ring,

provides distinct spectroscopic signatures. Accurate structural elucidation and purity

assessment are critical in research and development settings. This document provides a

detailed guide and protocols for the interpretation of ¹³C Nuclear Magnetic Resonance (NMR)

and Infrared (IR) spectral data for 2-ethoxyaniline.

Spectral Data Interpretation
The combination of IR and ¹³C NMR spectroscopy provides unambiguous confirmation of the

molecular structure of 2-ethoxyaniline. IR spectroscopy identifies the key functional groups

present, while ¹³C NMR spectroscopy provides detailed information about the carbon skeleton.

Chemical Structure:
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Figure 1. Chemical structure of 2-ethoxyaniline with carbon atoms numbered for NMR peak

assignment.

Infrared (IR) Spectroscopy Data
The IR spectrum of 2-ethoxyaniline is characterized by absorption bands corresponding to its

primary amine, ether, and substituted benzene ring functionalities. The data presented is based

on typical values for these functional groups and data available from the NIST Gas-Phase

Infrared Database.[2]

Table 1: Summary of Key IR Absorption Bands for 2-Ethoxyaniline

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

3450 - 3300 Medium-Strong N-H
Asymmetric &

Symmetric Stretch

3070 - 3010 Medium-Weak C-H (Aromatic) Stretch

2980 - 2850 Medium C-H (Aliphatic)
Asymmetric &

Symmetric Stretch

1620 - 1580 Strong N-H Scissoring (Bending)

1510 - 1475 Strong C=C (Aromatic) Ring Stretch

1250 - 1200 Strong C-O (Aryl Ether) Asymmetric Stretch

1180 - 1120 Strong C-N Stretch

1050 - 1020 Strong C-O (Alkyl Ether) Symmetric Stretch

850 - 750 Strong C-H (Aromatic)
Out-of-plane Bend

(ortho-disubstituted)
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
The proton-decoupled ¹³C NMR spectrum of 2-ethoxyaniline shows eight distinct signals,

corresponding to the eight unique carbon environments in the molecule.[3] The chemical shifts

are influenced by the electronic effects of the electron-donating amino (-NH₂) and ethoxy (-

OCH₂CH₃) groups. The assignments below are predicted based on established chemical shift

ranges for substituted aromatic compounds.[4][5][6]

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Ethoxyaniline (in CDCl₃)

Peak Assignment (Fig. 1)
Predicted Chemical Shift
(δ, ppm)

Carbon Environment

C1 ~147 Aromatic, C-O

C2 ~136 Aromatic, C-N

C3 ~112 Aromatic, C-H

C4 ~121 Aromatic, C-H

C5 ~118 Aromatic, C-H

C6 ~115 Aromatic, C-H

C7 ~64 Aliphatic, -OCH₂CH₃

C8 ~15 Aliphatic, -OCH₂CH₃

Experimental Protocols
Accurate spectral data relies on meticulous sample preparation and standardized instrument

parameters.

Protocol for Attenuated Total Reflectance (ATR) FT-IR
Spectroscopy
This protocol is suitable for acquiring the IR spectrum of liquid 2-ethoxyaniline. ATR is a widely

used technique that requires minimal sample preparation.[7]
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A. Instrumentation & Materials

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond

or germanium crystal).

2-Ethoxyaniline (liquid sample).

Pipette or dropper.

Solvent for cleaning (e.g., isopropanol or ethanol).

Lint-free wipes (e.g., Kimwipes).

B. Methodology

Background Spectrum: Ensure the ATR crystal surface is clean and dry. Collect a

background spectrum by co-adding at least 64 scans at a resolution of 4 cm⁻¹ over the range

of 4000–400 cm⁻¹.[8][9] This will account for environmental absorbances (e.g., CO₂, water

vapor).

Sample Application: Place a single drop (approximately 5-10 µL) of 2-ethoxyaniline directly

onto the center of the ATR crystal.[10]

Data Acquisition: Acquire the sample spectrum using the same parameters as the

background scan (64 scans, 4 cm⁻¹ resolution).

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Cleaning: After analysis, thoroughly clean the ATR crystal by wiping it with a lint-free wipe

soaked in isopropanol or ethanol.[10] Allow the crystal to dry completely before the next

measurement.

Protocol for ¹³C NMR Spectroscopy
This protocol outlines the procedure for obtaining a quantitative ¹³C NMR spectrum.
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A. Instrumentation & Materials

NMR Spectrometer (e.g., 400 MHz or higher).

5 mm NMR tubes.

2-Ethoxyaniline.

High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).

Internal standard: Tetramethylsilane (TMS).

Pipettes and a vortex mixer.

B. Methodology

Sample Preparation:

Weigh approximately 50-100 mg of 2-ethoxyaniline into a clean, dry vial.[11] A higher

concentration is needed for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-

noise ratio.[11]

Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS.

Vortex the vial until the sample is completely dissolved.

If any particulate matter is present, filter the solution through a small cotton or glass wool

plug in a Pasteur pipette directly into the NMR tube.[11]

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

Data Acquisition:
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Set the spectral width to cover the expected range of ¹³C chemical shifts (e.g., 0-220

ppm).

Use a standard proton-decoupled pulse program.

Set the number of scans (NS) to 1024 or higher to ensure adequate signal-to-noise.

Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of quaternary

carbons.[12]

Acquire the Free Induction Decay (FID).

Data Processing:

Apply a Fourier transform to the FID.

Phase the resulting spectrum to obtain a flat baseline.

Calibrate the chemical shift axis by setting the residual solvent peak (CDCl₃) to δ 77.16

ppm or the TMS peak to δ 0.00 ppm.[11]

Perform peak picking to identify the chemical shifts of all signals.

Visualized Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

interpretation of 2-ethoxyaniline.
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Workflow for Spectroscopic Analysis of 2-Ethoxyaniline

1. Sample Preparation

2. Data Acquisition

3. Data Processing

4. Spectral Interpretation

IR Sample:
Neat Liquid

ATR-FTIR Spectroscopy

NMR Sample:
~50mg in 0.6mL CDCl3

13C NMR Spectroscopy

Background Subtraction
Fourier Transform &

Phasing

Identify Functional Groups
(N-H, C-O, C=C, etc.)

Chemical Shift Calibration

Assign Carbon Signals
(Aromatic, Aliphatic)

5. Structural Confirmation

Click to download full resolution via product page

Caption: Logical workflow from sample preparation to structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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